molecular formula C9H12N4OS B1682250 Theophylline, 7-ethyl-6-thio- CAS No. 92985-74-5

Theophylline, 7-ethyl-6-thio-

Cat. No.: B1682250
CAS No.: 92985-74-5
M. Wt: 224.29 g/mol
InChI Key: XOEZCGWUTRAKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Theophylline, 7-ethyl-6-thio-" (CAS: 92985-74-5) is a xanthine derivative with the molecular formula C₉H₁₂N₄OS and a molar mass of 224.28 g/mol . Structurally, it is characterized by:

  • A purine backbone (common to methylxanthines like theophylline and caffeine).
  • 7-ethyl substitution on the purine ring.
  • 6-thio (sulfur) replacement at the 6-position, distinguishing it from the oxygen-containing theophylline.

However, its structural analogs, such as theophylline and etophylline, are well-documented, allowing for indirect comparisons .

Properties

CAS No.

92985-74-5

Molecular Formula

C9H12N4OS

Molecular Weight

224.29 g/mol

IUPAC Name

7-ethyl-1,3-dimethyl-6-sulfanylidenepurin-2-one

InChI

InChI=1S/C9H12N4OS/c1-4-13-5-10-7-6(13)8(15)12(3)9(14)11(7)2/h5H,4H2,1-3H3

InChI Key

XOEZCGWUTRAKSF-UHFFFAOYSA-N

SMILES

CCN1C=NC2=C1C(=S)N(C(=O)N2C)C

Canonical SMILES

CCN1C=NC2=C1C(=S)N(C(=O)N2C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Theophylline, 7-ethyl-6-thio-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Substituents Molar Mass (g/mol) Key Features
Theophylline, 7-ethyl-6-thio- C₉H₁₂N₄OS 7-ethyl, 6-thio 224.28 Sulfur substitution may enhance lipophilicity; limited solubility data .
Theophylline C₇H₈N₄O₂ 1,3-dimethyl, 6-oxo 180.16 Bronchodilator; PDE inhibitor; solubility: ~7 mg/mL in water .
Etophylline (7-(β-hydroxyethyl)theophylline) C₉H₁₂N₄O₃ 7-(2-hydroxyethyl) 224.2 Soluble in water (3 mg/mL in PBS); PDE inhibitor; used in asthma treatment .
Proxyphyline (7-(β-hydroxypropyl)theophylline) C₁₀H₁₄N₄O₃ 7-(3-hydroxypropyl) 238.2 High aqueous solubility (100 mg/mL); structural analog with extended chain .
Theobromine C₇H₈N₄O₂ 3,7-dimethyl, 6-oxo 180.16 Mild stimulant; lower PDE inhibition compared to theophylline .

Key Comparison Points

2.1 Structural Modifications
  • 7-Ethyl vs. Hydroxyalkyl Substitutions : The 7-ethyl group in "7-ethyl-6-thio-theophylline" introduces steric bulk and lipophilicity, contrasting with the hydrophilic hydroxyethyl/hydroxypropyl groups in etophylline and proxyphyline .
  • 6-Thio vs. 6-Oxo : The sulfur atom at the 6-position may alter electronic properties (e.g., polarizability, HOMO-LUMO gap) compared to oxygen in theophylline/theobromine .
2.2 Electronic and Optical Properties

Quantum chemical studies on theophylline and theobromine (using RHF/DFT methods) reveal:

  • HOMO-LUMO Gap : Theophylline (4.95 eV) and theobromine (4.89 eV), indicating similar reactivity .
  • Dipole Moment : Theophylline (5.12 Debye) vs. theobromine (4.98 Debye), suggesting differences in solubility and intermolecular interactions .
2.3 Pharmacological Potential
  • PDE Inhibition : Theophylline and etophylline inhibit phosphodiesterase (PDE), reducing bronchoconstriction . The 6-thio substitution in "7-ethyl-6-thio-" may modulate PDE binding affinity, but experimental evidence is lacking.
  • COVID-19 Applications: Theophylline and theobromine were proposed as candidates for respiratory disease treatment due to their electronic properties and bronchodilatory effects . No similar claims exist for "7-ethyl-6-thio-" .
2.4 Solubility and Bioavailability
  • Theophylline, 7-ethyl-6-thio-: Limited solubility data; sulfur substitution may reduce aqueous solubility compared to theophylline (7 mg/mL) .
  • Etophylline : Moderate solubility (3 mg/mL in PBS), enhanced by hydroxyethyl substitution .
  • Proxyphyline : High solubility (100 mg/mL) due to hydroxypropyl chain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Theophylline, 7-ethyl-6-thio-
Reactant of Route 2
Reactant of Route 2
Theophylline, 7-ethyl-6-thio-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.